Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
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Overview
Description
Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with a unique structure that includes a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps. One common method involves the reaction of a naphthalene derivative with ethyl acetate in the presence of a trifluoromethylsulfonylating agent. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to bind to these targets, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-methyl-1-oxo-6-{[(trifluoromethyl)sulfonyl]oxy}-1,2,3,4-tetrahydro-2-naphthalenyl)acetate
- Other naphthalene derivatives with similar functional groups
Uniqueness
Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylsulfonyl group, in particular, enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H15F3O6S |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
ethyl 2-[1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-naphthalen-2-yl]acetate |
InChI |
InChI=1S/C15H15F3O6S/c1-2-23-13(19)8-10-4-3-9-7-11(5-6-12(9)14(10)20)24-25(21,22)15(16,17)18/h5-7,10H,2-4,8H2,1H3 |
InChI Key |
SINVGOBUKDUQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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